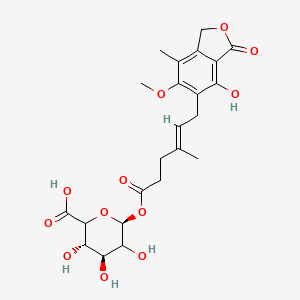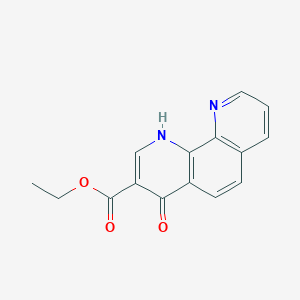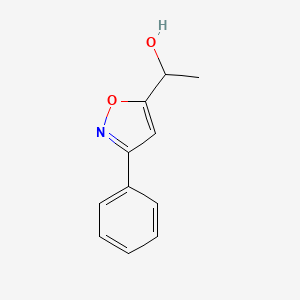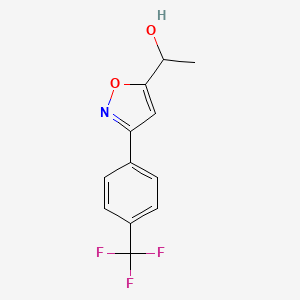
alpha-Naphthol glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Naphthol glucuronide is a glucuronide conjugate of alpha-Naphthol, a derivative of naphthalene. This compound is formed through the process of glucuronidation, a biochemical reaction where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This compound is significant in various biochemical and pharmacological studies due to its role in the metabolism and detoxification of alpha-Naphthol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Naphthol glucuronide can be synthesized through the enzymatic glucuronidation of alpha-Naphthol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes expressed in microbial systems such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the glucuronide product is extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Naphthol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating alpha-Naphthol. This reaction is significant in the context of drug metabolism and detoxification .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out using beta-glucuronidase in a buffered solution at a pH of around 5.0. The reaction is often conducted at 37°C to replicate physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is alpha-Naphthol, which can further undergo various metabolic transformations, including oxidation to naphthoquinones .
Wissenschaftliche Forschungsanwendungen
Alpha-Naphthol glucuronide is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It serves as a biomarker for exposure to naphthalene and its derivatives, aiding in the study of metabolic pathways and the assessment of environmental and occupational exposure . Additionally, it is used in the development of enzyme assays to measure the activity of UGTs and beta-glucuronidase .
Wirkmechanismus
The primary mechanism of action of alpha-Naphthol glucuronide involves its role as a detoxification product. The glucuronidation process enhances the solubility of alpha-Naphthol, facilitating its excretion via urine and bile. The molecular targets include UGT enzymes that catalyze the glucuronidation reaction and beta-glucuronidase enzymes that hydrolyze the glucuronide conjugate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Naphthol glucuronide: Similar to alpha-Naphthol glucuronide but derived from beta-Naphthol.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness
This compound is unique due to its specific formation from alpha-Naphthol and its role in the detoxification and excretion of naphthalene derivatives. Its study provides insights into the metabolic pathways of polycyclic aromatic hydrocarbons and their impact on human health .
Eigenschaften
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13-,14?,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-GBRSARRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
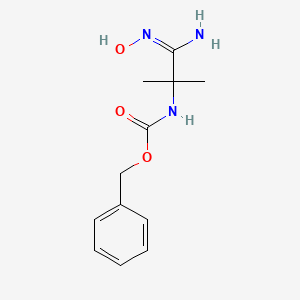
![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)




![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)
